

Physical and chemical properties of N-Methyl-L-prolinol

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Compound of Interest

Compound Name: *N-Methyl-L-prolinol*

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N-Methyl-L-prolinol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-L-prolinol, a chiral amino alcohol derived from L-proline, is a versatile building block in asymmetric synthesis and pharmaceutical research. Its unique structural features make it a valuable chiral auxiliary and ligand in a variety of chemical transformations. This technical guide provides an in-depth overview of the physical and chemical properties of **N-Methyl-L-prolinol**, detailed experimental protocols for its synthesis, and an exploration of its potential biological activities. All quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams.

Chemical and Physical Properties

N-Methyl-L-prolinol is typically a colorless to pale yellow liquid at room temperature.[1] While some sources describe it as a white to light yellow crystal powder, the preponderance of supplier information indicates a liquid state under standard conditions. A definitive melting point is not widely reported, which is consistent with a substance that is liquid at ambient temperatures.

Identification and General Properties

Property	Value	Reference
Chemical Name	(2S)-1-Methyl-2-pyrrolidinemethanol	
Synonyms	N-Methyl-L-prolinol, (S)-(-)-1-Methyl-2-pyrrolidinemethanol, (S)-2-(Hydroxymethyl)-1-methylpyrrolidine	[2]
CAS Number	34381-71-0	[1][2][3]
Molecular Formula	C ₆ H ₁₃ NO	[1][2][3]
Molecular Weight	115.17 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1]

Physicochemical Data

Property	Value	Conditions	Reference
Boiling Point	67-69 °C	12 mmHg	[2]
Density	0.968 g/mL	25 °C	[2]
Refractive Index (n _D ²⁰)	1.469	20 °C	[2]
Optical Activity ([α] ₁₉ /D)	-49.5°	c = 5 in methanol	
Flash Point	63 °C (145.4 °F)	closed cup	
Storage Temperature	2-8°C		

Spectral Data

Comprehensive experimental spectral data for **N-Methyl-L-prolinol** is not readily available in public databases. The following tables provide predicted spectral data and references to experimental data for closely related compounds.

1.3.1. Mass Spectrometry

An electron ionization mass spectrum is available for **N-Methyl-L-prolinol**.[\[4\]](#)

1.3.2. Predicted ¹H NMR Spectral Data (D₂O, 900 MHz)

Note: This is a predicted spectrum for the related compound N-Methyl-L-proline.

Chemical Shift (ppm)	Multiplicity	Assignment
3.85	dd	H-2
3.45	m	H-5a
2.95	m	H-5b
2.75	s	N-CH ₃
2.30	m	H-3a
2.05	m	H-4a
1.90	m	H-3b
1.75	m	H-4b

1.3.3. Predicted ¹³C NMR Spectral Data

Note: This is based on general knowledge of similar structures, as specific experimental data was not found.

Chemical Shift (ppm)	Assignment
~68	C-2
~65	-CH ₂ OH
~58	C-5
~42	N-CH ₃
~28	C-3
~23	C-4

1.3.4. Infrared (IR) Spectroscopy

Note: The following are characteristic absorption bands expected for **N-Methyl-L-prolinol** based on its functional groups. Experimental spectra for the similar compound N-methylpyrrolidine show characteristic C-H stretching bands between 2964-2769 cm⁻¹.[\[5\]](#)

Wavenumber (cm ⁻¹)	Functional Group
3400-3200 (broad)	O-H (alcohol)
2960-2850	C-H (alkane)
1470-1430	C-H (bend)
1150-1050	C-N (amine)
1050-1000	C-O (alcohol)

Experimental Protocols

Synthesis of N-Methyl-L-prolinol from L-proline

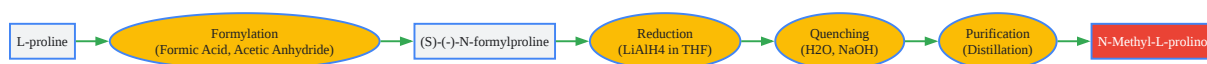
This protocol describes a two-step synthesis involving the formation of (S)-(-)-N-formylproline followed by its reduction to **N-Methyl-L-prolinol**.[\[3\]\[6\]](#)

Step 1: Synthesis of (S)-(-)-N-formylproline

- Dissolve 5.0 g (0.0434 mol) of L-proline in 92 mL of 97% formic acid while maintaining the temperature between 5-10°C.
- Slowly add 30 mL of acetic anhydride to the solution.
- Stir the reaction mixture continuously for 2 hours at room temperature.
- Quench the reaction by adding 35 mL of ice-cold water.
- Remove the solvent by evaporation to yield (S)-(-)-N-formylproline as a clarified, viscous, light yellow oil. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of **N-Methyl-L-prolinol**

- Under a nitrogen atmosphere, prepare a suspension of 8.23 g (0.217 mol) of lithium aluminum hydride (LAH) in 125 mL of tetrahydrofuran (THF).
- Slowly add a solution of (S)-(-)-N-formylproline (from Step 1) in 20 mL of THF to the LAH suspension, controlling the addition rate to maintain a mild reflux.
- After the addition is complete, continue to reflux the reaction mixture for 48 hours.
- Cool the reaction to room temperature and quench it by the careful, sequential addition of 8.3 mL of water, 8.3 mL of 15% aqueous sodium hydroxide solution, and 25 mL of water.
- Filter the resulting off-white mixture.
- Dry the filtrate over magnesium sulfate and concentrate it to an oil.
- Purify the crude product by bulb-to-bulb distillation (oven temperature 40-55°C, 0.15 Torr) to afford **N-Methyl-L-prolinol**.



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Figure 1: Synthesis workflow for **N-Methyl-L-prolinol** from L-proline.

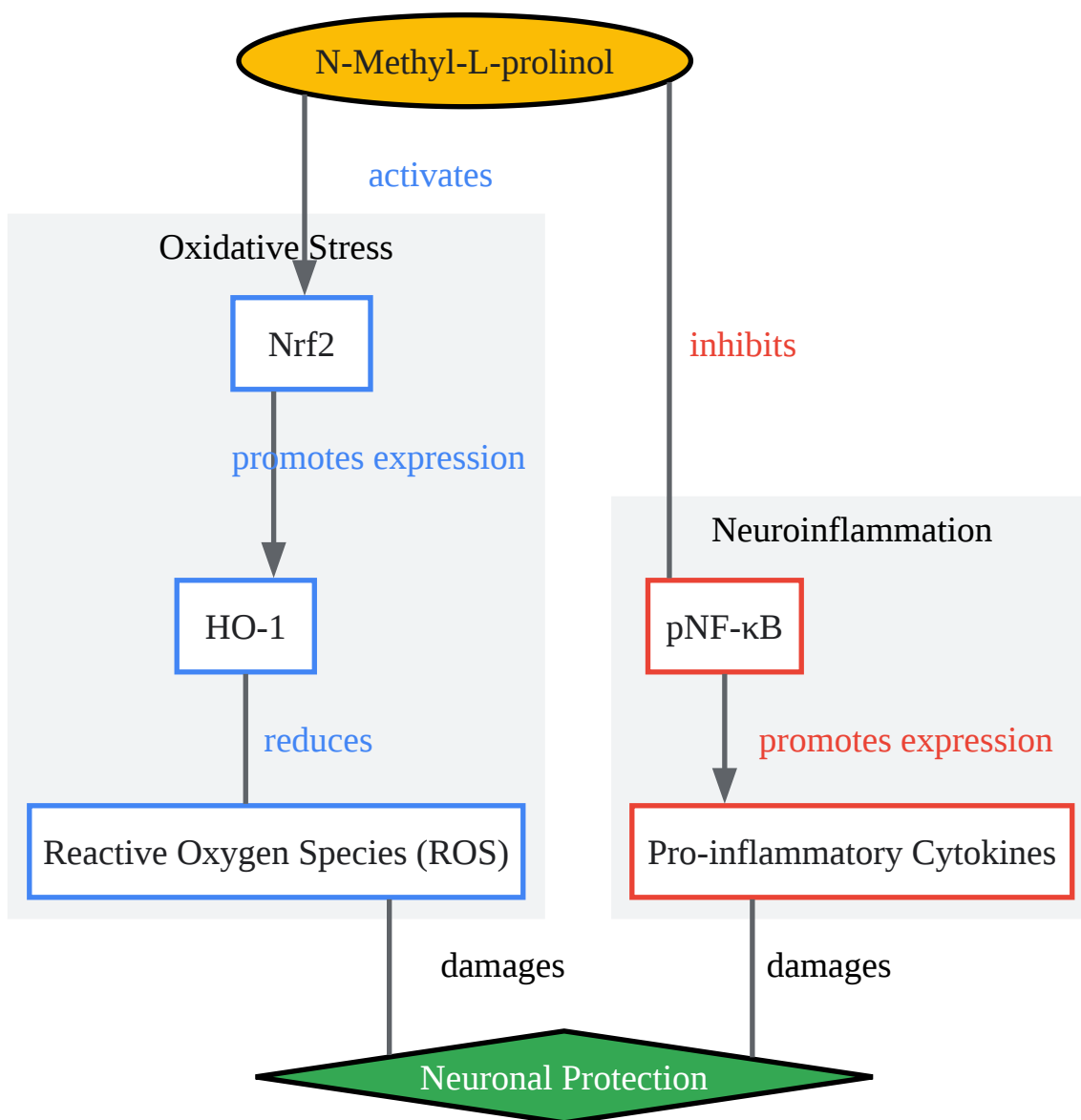
Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of **N-Methyl-L-prolinol** are limited, research on the structurally similar compound, N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline, has elucidated potential neuroprotective and anticonvulsant mechanisms. These findings suggest that **N-Methyl-L-prolinol** may exhibit similar biological activities.

The proposed neuroprotective effects are attributed to the inhibition of amyloid-beta plaque formation, a key factor in Alzheimer's disease, and the reduction of oxidative stress and neuroinflammation.

Hypothetical Neuroprotective Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for the neuroprotective effects of **N-Methyl-L-prolinol**, based on the activity of its hydroxylated analog. This pathway involves the modulation of key cellular processes to mitigate neuronal damage.



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Figure 2: Hypothetical neuroprotective signaling pathway of **N-Methyl-L-prolinol**.

Applications in Drug Development and Research

N-Methyl-L-prolinol serves as a critical chiral intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its primary application lies in asymmetric synthesis, where it is used as a chiral auxiliary or ligand to control the stereochemistry of chemical reactions, leading to the production of enantiomerically pure drugs.[1] This is of paramount importance in the pharmaceutical industry, as the biological activity of a drug is often dependent on its specific stereoisomer.

Furthermore, its potential neuroprotective and anticonvulsant properties, as suggested by studies on related compounds, open avenues for its investigation as a therapeutic agent for neurodegenerative disorders and epilepsy.

Safety and Handling

N-Methyl-L-prolinol is classified as an irritant, causing skin, eye, and respiratory irritation. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

N-Methyl-L-prolinol is a valuable chiral building block with well-defined physical and chemical properties. Its utility in asymmetric synthesis is well-established, and emerging research suggests potential therapeutic applications in the field of neuroscience. This technical guide provides a solid foundation for researchers and scientists working with **N-Methyl-L-prolinol**, offering essential data and protocols to facilitate its use in both research and development settings. Further investigation into its biological activities and the elucidation of its precise signaling pathways will be crucial in fully realizing its therapeutic potential.

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